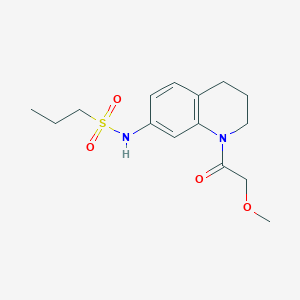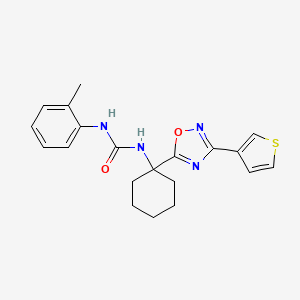![molecular formula C18H22N2O B2627524 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine CAS No. 2380172-05-2](/img/structure/B2627524.png)
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine, also known as AZD0328, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of azetidine compounds and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of cytokines and chemokines. By inhibiting PDE4, 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine reduces the production of inflammatory mediators. 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has also been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of cytokines and chemokines, which are involved in inflammation. 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has also been found to induce apoptosis in cancer cells by inhibiting angiogenesis and DNA repair. In addition, it has been studied for its potential in treating neurological disorders by modulating the activity of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine is its specificity towards the target enzymes and signaling pathways. It has been shown to have minimal off-target effects, which makes it a promising drug candidate. However, one of the limitations of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine is its low solubility, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine. One of the directions is to further investigate its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in combination therapy with other drugs for the treatment of cancer. In addition, the development of new formulations and delivery methods can improve its solubility and bioavailability. Finally, further studies are needed to understand the long-term effects and safety of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine.
Méthodes De Synthèse
The synthesis of 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine involves a series of reactions that start with the condensation of 2,5-dimethylbenzaldehyde with 3-aminopyridine. The resulting product is then treated with sodium hydride to form the azetidine ring. Finally, the methoxy group is introduced using sodium methoxide. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has been studied for its potential in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. 3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-5-6-15(2)17(8-14)12-20-10-16(11-20)13-21-18-4-3-7-19-9-18/h3-9,16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMEQROVOWBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl}methoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)
![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)
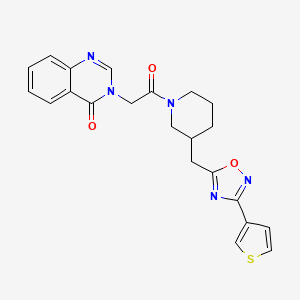
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2627447.png)
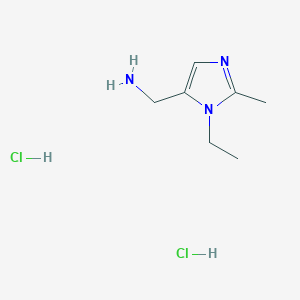

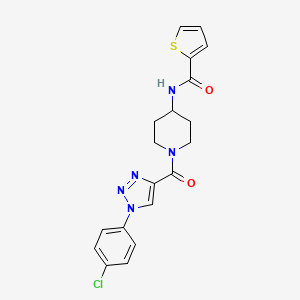
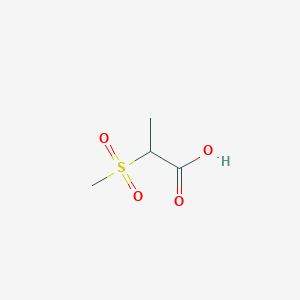
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2627453.png)
![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2627456.png)
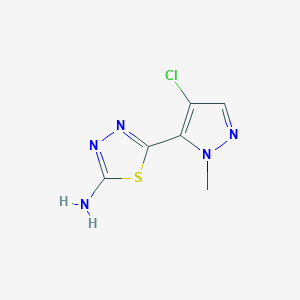
![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)
